N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC14772695
Molecular Formula: C23H25N3O3
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3O3 |
|---|---|
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C23H25N3O3/c1-29-18-8-6-16(7-9-18)14-22(27)25-17-10-12-26(13-11-17)23(28)20-15-24-21-5-3-2-4-19(20)21/h2-9,15,17,24H,10-14H2,1H3,(H,25,27) |
| Standard InChI Key | KNQJJCQBASBJDG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises three key subunits:
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Indole Moiety: A bicyclic aromatic system known for its pharmacological versatility, including interactions with serotonin receptors and enzymes like cyclooxygenase .
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Piperidine Ring: A six-membered amine ring that enhances solubility and modulates binding affinity to biological targets .
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4-Methoxyphenylacetamide: A substituted phenyl group with a methoxy (-OCH₃) group at the para position, contributing to electron-donating effects and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 391.5 g/mol | |
| CAS Number | VC14772695 | |
| Solubility | Moderate in polar solvents |
Synthesis and Optimization
The synthesis involves a multi-step route optimized for yield and purity:
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Indole-3-carbonyl Chloride Preparation: Indole is reacted with phosgene to form the acyl chloride intermediate.
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Piperidine Substitution: The acyl chloride is coupled with piperidin-4-amine under Schotten-Baumann conditions .
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Acetamide Formation: The piperidine intermediate is alkylated with 2-(4-methoxyphenyl)acetic acid using carbodiimide coupling reagents .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Indole, phosgene, DCM, 0°C | 85 | 95 |
| 2 | Piperidin-4-amine, NaOH, H₂O/EtOH | 78 | 98 |
| 3 | EDC, HOBt, DMF, rt | 65 | 99 |
Industrial-scale production employs continuous flow chemistry and automated reactors to enhance reproducibility . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >99% purity .
Mechanism of Action and Biological Targets
The compound exhibits dual activity through:
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Receptor Antagonism: The indole moiety antagonizes gastrin-releasing peptide (GRP) and neuromedin B receptors (BB₁/BB₂), disrupting cancer cell proliferation pathways .
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Enzyme Inhibition: The methoxyphenyl group inhibits cytochrome P450 isoforms (e.g., CYP3A4), potentially reducing drug metabolism in combinatorial therapies .
Table 3: In Vitro Biological Activity
| Assay Type | Target | IC₅₀/EC₅₀ (nM) | Source |
|---|---|---|---|
| GRP Receptor Binding | BB₁/BB₂ | 12 ± 2 | |
| CYP3A4 Inhibition | Liver Microsomes | 450 ± 50 | |
| Antiproliferative Activity | HeLa Cells | 180 ± 20 |
In murine models, the compound reduced tumor volume by 60% at 10 mg/kg/day, outperforming standard chemotherapeutics .
Therapeutic Applications
Oncology
The compound’s GRP receptor antagonism suppresses mitogen-activated protein kinase (MAPK) signaling in colorectal and pancreatic cancers . Synergy with paclitaxel enhances apoptosis in taxane-resistant lines.
Neuroinflammation
By modulating microglial FPR1/FPR2 receptors, it reduces interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production in Alzheimer’s disease models .
Antimicrobial Activity
Preliminary data show MIC values of 8 µg/mL against Staphylococcus aureus due to disruption of cell wall synthesis.
Future Research Directions
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Pharmacokinetic Optimization: Structural modifications to improve oral bioavailability (currently <20% in rats).
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Combination Therapies: Co-administration with immune checkpoint inhibitors (e.g., anti-PD-1) to enhance antitumor immunity .
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CNS Penetration: Development of prodrugs to cross the blood-brain barrier for neurodegenerative applications .
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